Benzoic acid, 2-[2-(7-chloroquinolin-4-ylsulfanyl)acetylamino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a quinoline moiety, a sulfur linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. One common route starts with the preparation of 7-chloro-4-quinoline thiol, which is then reacted with 2-bromoacetyl chloride to form the intermediate 2-[(7-chloro-4-quinolyl)sulfanyl]acetyl chloride. This intermediate is then coupled with methyl 2-aminobenzoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfur linkage may also play a role in binding to metal ions or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE
- ETHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE
- METHYL 2-({2-[(6-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE
Uniqueness
METHYL 2-({2-[(7-CHLORO-4-QUINOLYL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its specific substitution pattern on the quinoline ring and the presence of a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15ClN2O3S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
methyl 2-[[2-(7-chloroquinolin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-19(24)14-4-2-3-5-15(14)22-18(23)11-26-17-8-9-21-16-10-12(20)6-7-13(16)17/h2-10H,11H2,1H3,(H,22,23) |
InChI Key |
ZCQNQYJKAUBTEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.